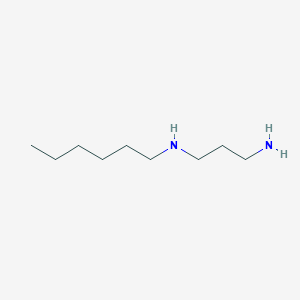

n-Hexyl-1,3-propanediamine

Description

Significance of Diamine Scaffolds in Modern Chemical Science

Diamine scaffolds are fundamental building blocks in modern chemical science, primarily serving as monomers in the synthesis of polyamides, polyimides, and polyureas. wikipedia.org Their utility extends to coordination chemistry where they act as ligands. wikipedia.org The reactivity of diamines is largely attributed to the presence of two primary amino groups. wikipedia.org Volatile primary aliphatic diamines (VPADs) represent an important class of organic bases with wide applications as raw materials and intermediates in the manufacturing of chemicals and pharmaceuticals. mdpi.com

The functionality of a polyamine, determined by the number of NH groups, dictates the degree of crosslinking in polymerization reactions. tri-iso.com A higher number of NH groups leads to stiffer, more rigid products with enhanced chemical and thermal resistance. tri-iso.com Aliphatic polyamines, in particular, contribute to the formation of light-stable and clear polyureas. tri-iso.com

Structural Features and Reactivity Potential of 1,3-Propanediamine Derivatives

1,3-Propanediamine, also known as trimethylenediamine, is a simple diamine with the formula H2N(CH2)3NH2. wikipedia.org It is a colorless liquid with a characteristic fishy odor and is soluble in water and many polar organic solvents. wikipedia.org Derivatives of 1,3-propanediamine are of considerable interest in various fields, including pharmaceuticals and materials science, due to their potential applications as intermediates in organic synthesis. ontosight.ai

The structural framework of 1,3-propanediamine allows for various substitutions on the nitrogen atoms, leading to a diverse range of derivatives with unique properties. For instance, the introduction of complex moieties like pyrido-carbazole can impart biological activities, such as potential anticancer and antimicrobial properties. ontosight.ai The reactivity of these derivatives is influenced by the nature of the substituents. The presence of tertiary amine groups, for example, allows for participation in nucleophilic substitutions and complexation with metal ions. cymitquimica.com

Vibrational and conformational analyses of 1,3-diaminopropane (B46017) have revealed the presence of a mixture of different conformers in various states (gaseous, condensed, and in solution), which influences its reactivity. rsc.org

Scope and Research Trajectories Pertaining to n-Hexyl-1,3-propanediamine

This compound, with the chemical formula C9H22N2, is a specific derivative of 1,3-propanediamine. nih.gov Research on this compound and its analogs is ongoing, with a focus on its potential applications. For example, it has been investigated for its use as a hardener component in epoxy resins. google.com The presence of the n-hexyl group, a simple alkyl chain, has been shown to be well-tolerated in certain electrochemical reactions for the synthesis of allylic amines. researchgate.net Further research is exploring the use of such long-chain aliphatic diamines in various industrial processes.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are crucial for understanding its behavior and potential applications.

Molecular Structure and Basic Chemical Data

This compound is an aliphatic diamine with a linear six-carbon chain (hexyl group) attached to one of the nitrogen atoms of a 1,3-propanediamine backbone.

| Property | Value | Source |

| IUPAC Name | N'-hexylpropane-1,3-diamine | nih.gov |

| Molecular Formula | C9H22N2 | nih.gov |

| Molecular Weight | 158.28 g/mol | nih.gov |

| Canonical SMILES | CCCCCCNCCCN | nih.gov |

| InChI Key | UUWPMNGNEAEOIR-UHFFFAOYSA-N | nih.gov |

| CAS Number | 7748-29-0 | nih.govsigmaaldrich.com |

Tabulated Physical and Chemical Properties

The following table summarizes some of the key computed physical and chemical properties of this compound.

| Property | Value | Source |

| XLogP3-AA | 1.5 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 8 | nih.gov |

| Exact Mass | 158.178298710 Da | nih.gov |

| Monoisotopic Mass | 158.178298710 Da | nih.gov |

| Topological Polar Surface Area | 38.1 Ų | nih.gov |

| Heavy Atom Count | 11 | nih.gov |

| Complexity | 64.6 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N'-hexylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-2-3-4-5-8-11-9-6-7-10/h11H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWPMNGNEAEOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to n-Hexyl-1,3-propanediamine and Related Derivatives

The synthesis of this compound and its analogues can be achieved through several strategic pathways, including classical amination and alkylation reactions, reductive amination, and increasingly, through more sustainable biotechnological and continuous flow methods.

Amination Reactions and Alkylation Strategies

A fundamental approach to synthesizing this compound involves the N-alkylation of 1,3-propanediamine with a hexyl halide. This nucleophilic substitution reaction, however, can be challenging to control, often leading to mixtures of mono-, di-, and poly-alkylated products. masterorganicchemistry.com To achieve selective mono-N-alkylation, protecting group strategies are often employed. For instance, one of the amino groups of 1,3-propanediamine can be protected with a group like tert-butoxycarbonyl (Boc), allowing for the selective alkylation of the unprotected amine. Subsequent deprotection yields the desired this compound.

Alternatively, the reaction of n-hexylamine with a suitable three-carbon synthon containing leaving groups at the 1 and 3 positions can also be utilized. Another approach involves the reaction of n-hexylamine with acrylonitrile (B1666552) followed by reduction of the resulting nitrile.

The direct alkylation of amines with alcohols, known as the hydrogen autotransfer process, presents a greener alternative to using alkyl halides. acs.org This method, often catalyzed by transition metal complexes such as those based on iridium or ruthenium, involves the in situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. dtu.dk While this has been demonstrated for various amines and alcohols, specific high-yield examples for this compound are not extensively documented in readily available literature.

A study on the N-alkylation of ethylenediamine (B42938) with various alcohols using a CuO-NiO/γ-Al2O3 catalyst has shown high yields for mono-alkylation. researchgate.net This suggests that a similar approach could be viable for the synthesis of this compound from 1,3-propanediamine and n-hexanol.

| Reactants | Catalyst/Conditions | Product(s) | Notes |

| 1,3-Propanediamine, Hexyl halide | Base | This compound, Di- and poly-alkylated products | Low selectivity for mono-alkylation. |

| N-Boc-1,3-propanediamine, Hexyl halide | Base, followed by deprotection | This compound | Controlled mono-alkylation. |

| n-Hexylamine, Acrylonitrile | Michael addition, followed by reduction | This compound | Two-step process. |

| 1,3-Propanediamine, n-Hexanol | Iridium or Ruthenium catalyst | This compound | Hydrogen autotransfer process. |

| Ethylenediamine, Ethanol | CuO-NiO/γ-Al2O3 | N-Ethylethylenediamine | Demonstrates feasibility of diamine mono-alkylation with alcohols. researchgate.net |

| n-Hexylamine, 1,3-Dihalopropane | Base | This compound | Potential for di-alkylation of the hexylamine. |

Reductive Amination Pathways

Reductive amination is a powerful and widely used method for the synthesis of amines. masterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of this compound, this could involve the reaction of hexanal (B45976) with 1,3-propanediamine, followed by reduction. The challenge in this approach is again controlling the stoichiometry to favor mono-substitution.

A more controlled strategy would involve reacting 3-aminopropanal (B1211446) or a protected version thereof with n-hexylamine, followed by reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com Catalytic hydrogenation over metal catalysts like palladium on carbon (Pd/C) or Raney nickel is also a viable reduction method. google.com

The reductive amination of n-hexanol to n-hexylamine has been studied, demonstrating the conversion of an alcohol to an amine over Ni-Ce/γ-Al2O3 catalysts. acs.org A similar principle could be applied by reacting 1,3-propanediol (B51772) with n-hexylamine in the presence of a suitable catalyst.

| Carbonyl/Alcohol | Amine | Reducing Agent/Catalyst | Product |

| Hexanal | 1,3-Propanediamine | NaBH4, NaBH3CN, or H2/catalyst | This compound |

| 3-Aminopropanal | n-Hexylamine | NaBH4, NaBH3CN, or H2/catalyst | This compound |

| 1,3-Propanediol | n-Hexylamine | Dehydrogenation/amination catalyst | This compound |

Biotechnological and Enzymatic Synthesis Approaches

The growing demand for sustainable and environmentally friendly chemical processes has spurred interest in biotechnological and enzymatic methods for amine synthesis. nih.govresearchgate.net While the direct synthesis of this compound via enzymatic routes is not widely reported, the principles of biocatalytic amine production are well-established and could be adapted for this purpose.

Transaminases (ATAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor, producing a new amine. rsc.org A potential biocatalytic route to this compound could involve the use of a diamine transaminase to aminate a suitable keto-aldehyde or a related precursor. The development of engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, has created "cell factories" capable of producing various diamines from renewable feedstocks. nih.govresearchgate.net These systems often involve complex metabolic engineering to channel substrates through specific biosynthetic pathways. For instance, pathways have been developed for the synthesis of 1,6-diaminohexane from precursors like glutamate (B1630785) or adipic acid. researchgate.net A similar engineered pathway could potentially be designed for this compound.

Multi-enzyme cascade reactions are another promising approach. rsc.org These one-pot reactions can convert a simple starting material into a complex product through a series of enzymatic steps, avoiding the need to isolate intermediates. A hypothetical cascade for this compound could start from a readily available bio-based precursor.

| Biocatalytic Method | Key Enzyme/Organism | Potential Substrate | Key Advantages |

| Transamination | Amine Transaminase (ATA) | Hexyl-keto-amine precursor | High enantioselectivity, mild reaction conditions. rsc.org |

| Whole-cell Biocatalysis | Engineered E. coli or C. glutamicum | Renewable feedstocks (e.g., sugars) | Sustainable production from renewable resources. nih.govresearchgate.net |

| Multi-enzyme Cascade | Multiple enzymes in one pot | Simple bio-based starting material | High efficiency, reduced downstream processing. rsc.org |

Continuous Flow Synthesis Optimization

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. vapourtec.combeilstein-journals.org The synthesis of amines, including N-methyl secondary amines, has been successfully demonstrated in continuous flow systems. acs.org

A flow process for synthesizing this compound could involve pumping solutions of the reactants, for example, 1,3-propanediamine and a hexylating agent, through a heated reactor coil. The short residence times and precise temperature control can often lead to higher yields and selectivities compared to batch reactions. An in-line workup can also be integrated into the flow system to automate the purification process. acs.org

For instance, a continuous flow process for the amination of alkyl mesylates with aqueous methylamine (B109427) has been developed, achieving high yields in short reaction times. acs.org A similar setup could be envisioned for the reaction of a suitably activated 1,3-propanediamine derivative with a hexylating agent. The metal-free reduction of nitro compounds to primary amines has also been optimized for continuous flow, offering another potential synthetic module. beilstein-journals.org The use of immobilized enzymes in flow reactors is a particularly attractive option, combining the benefits of biocatalysis with the efficiency of continuous processing. rsc.orgbohrium.com

| Reaction Type | Reactants | Flow System Configuration | Advantages |

| N-Alkylation | 1,3-Propanediamine derivative, Hexylating agent | Pumped through heated reactor coil | Improved control, higher yields, scalability. vapourtec.com |

| Reductive Amination | Carbonyl compound, Amine, Reducing agent | Packed-bed reactor with catalyst | Efficient reduction, potential for catalyst recycling. |

| Biocatalytic Synthesis | Substrate, Immobilized enzyme | Packed-bed bioreactor | Enzyme reusability, enhanced stability, high productivity. rsc.orgbohrium.com |

Derivatization Reactions and Functional Group Transformations

The two amine groups of this compound, one primary and one secondary, exhibit different reactivities and can be selectively functionalized to create a variety of derivatives.

Acylation and Benzoylation Studies

Acylation is a common derivatization reaction for amines, involving the introduction of an acyl group (R-C=O). This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride. In the case of this compound, the primary amine is generally more reactive than the secondary amine due to less steric hindrance, allowing for selective acylation under controlled conditions.

Benzoylation, a specific type of acylation using benzoyl chloride, would similarly be expected to occur preferentially at the primary amino group. Such derivatizations are often used to introduce specific functionalities or to prepare ligands for metal coordination. For example, the condensation of acylated pyrazolones with diamines has been studied to create tetradentate ligands. scielo.brresearchgate.net While these studies did not specifically use this compound, they demonstrate the principle of using diamines in the formation of complex structures.

The acylation of diamines can also be a key step in the synthesis of more complex molecules, such as in the preparation of CCR5 antagonists where a 1-acyl-1,3-propanediamine moiety is a key structural feature. nih.gov

| Reagent | Reaction Conditions | Expected Product |

| Acetyl chloride (1 equivalent) | Mild, controlled temperature | N-(3-(Hexylamino)propyl)acetamide |

| Benzoyl chloride (1 equivalent) | Mild, controlled temperature | N-(3-(Hexylamino)propyl)benzamide |

| Acetic anhydride | Varies | Mono- and/or di-acylated products |

| 4-Acyl-pyrazolone derivatives | Condensation | Tetradentate ligands scielo.brresearchgate.net |

Formation of Imines and Enamines

The reaction of primary amines with aldehydes and ketones is a fundamental process in organic chemistry that leads to the formation of imines, also known as Schiff bases. libretexts.org This acid-catalyzed reaction involves the elimination of a water molecule and is reversible. libretexts.org While specific studies detailing the formation of imines and enamines directly from this compound are not extensively documented in the provided search results, the general principles of these reactions can be applied.

The formation of an imine from this compound would involve the reaction of its primary amine group with a carbonyl compound. The presence of the secondary amine allows for the potential for further reactions or the formation of different tautomeric forms.

Enamines are another class of compounds that can be formed from the reaction of secondary amines with carbonyl compounds. Research has shown that the condensation of acyl derivatives of 1-(n-hexyl)-3-methyl-2-pyrazolin-5-one with primary amines leads to the formation of enamines. scielo.brresearchgate.net These enamines exist predominantly in a form stabilized by intramolecular hydrogen bonds. scielo.br While this example does not directly involve this compound, it highlights the role of a hexyl group in influencing the structure and stability of the resulting enamine. The synthesis of enamines can also be achieved through various catalytic methods, such as the palladium-catalyzed coupling of vinyl bromides with amines. organic-chemistry.org

The general mechanism for imine formation proceeds through several steps:

Nucleophilic attack: The primary amine attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom.

Protonation of the hydroxyl group: An acid catalyst protonates the hydroxyl group, making it a good leaving group.

Removal of water: The elimination of a water molecule leads to the formation of an iminium ion.

Deprotonation: A base removes a proton from the nitrogen, yielding the final imine product. libretexts.org

The equilibrium between the reactants and the imine/enamine products can be influenced by factors such as pH and the removal of water from the reaction mixture. libretexts.org

Cycloaminal Formation Pathways

When a diamine, such as 1,3-diaminopropane (B46017), reacts with a ketone, the formation of a cycloaminal can be a thermodynamically favorable pathway. researchgate.net This intramolecular cyclization results in a heterocyclic ring structure. Studies have shown that the reaction of N-acetylpiperidin-4-one with 1,3-diaminopropane yields a cycloaminal product. researchgate.net

In the context of this compound, the presence of the 1,3-diamine moiety suggests its potential to form similar cyclic structures. The reaction would likely proceed through the initial formation of an imine or hemiaminal, followed by an intramolecular attack of the second amine group to form the cyclic aminal.

Research investigating the reactions of bis(piperidin-4-one) derivatives with various amines has provided insights into the factors governing the formation of different products. rsc.org It was observed that while monoamines and diamines with a spacer longer than three carbons primarily form imines and enamines, 1,2- and 1,3-diamines favor the formation of cycloaminals due to enthalpic advantages. rsc.org

Table 1: Reaction Products of Ketones with Various Amines

| Reactants | Predominant Product(s) | Reference |

|---|---|---|

| N-Acetylpiperidin-4-one + 1,3-Diaminopropane | Cycloaminal | researchgate.net |

| N-Acetylpiperidin-4-one + Hexylamine | Imine, Enamine | researchgate.net |

| Bis(piperidin-4-one) derivatives + Monoamines | Imine, Enamine | rsc.org |

| Bis(piperidin-4-one) derivatives + 1,x-Diamine (x > 3) | Imine, Enamine | rsc.org |

Amination of Carbon Nanotubes

The functionalization of carbon nanotubes (CNTs) is a crucial step to enhance their properties and expand their applications in various fields, including materials science and biomedicine. nih.govsmartmaterialsconferences.comresearchgate.net Covalent functionalization involves the attachment of functional groups to the surface of CNTs, which can improve their solubility and reactivity. wikipedia.orgnih.govsemanticscholar.org

One common method for functionalizing CNTs is through amination, which involves the introduction of amine groups onto their surface. While direct amination of pristine CNTs is challenging, they can be functionalized in a two-step process. First, the CNTs are oxidized to create carboxylic acid groups on their surface. semanticscholar.orgnih.gov These carboxylic acid groups can then be converted to more reactive acyl chlorides, which readily react with amines to form stable amide linkages. wikipedia.org

This compound, with its two amine groups, presents an interesting candidate for the amination of CNTs. The primary amine can react with the activated carboxylic acid groups on the CNT surface, leaving the secondary amine available for further modifications or to alter the surface properties of the nanotubes.

A study on the modification of multi-walled carbon nanotubes (MWCNTs) with 1,3-diaminopropane demonstrated a significant increase in CO2 adsorption capacity after functionalization. nih.gov The process involved the oxidation of MWCNTs followed by treatment with 1,3-diaminopropane solution. nih.gov This suggests that diamines, in general, are effective for modifying the surface of carbon nanotubes.

Table 2: Comparison of CO2 Adsorption on Carbon Nanotubes

| Material | CO2 Adsorption Capacity (mg g-1) | Conditions | Reference |

|---|---|---|---|

| Raw MWCNT | 48.49 | 303 K, 17.3 bar | nih.gov |

DAP: 1,3-diaminopropane

The covalent attachment of amines to CNTs can also be achieved through other methods, such as the reaction with fluorinated CNTs. nih.govsemanticscholar.org Fluorine atoms on the CNT sidewalls can be substituted by various nucleophiles, including amines. nih.govsemanticscholar.org

This compound is a valuable chemical intermediate with demonstrated and potential applications in organic synthesis. Its ability to form imines, enamines, and particularly cycloaminals highlights its utility in constructing diverse molecular architectures. Furthermore, its diamine nature makes it a promising candidate for the surface modification of carbon nanotubes, offering a route to new materials with tailored properties. Further research into the specific reaction conditions and products involving this compound will undoubtedly uncover more of its synthetic potential.

Coordination Chemistry and Ligand Design

n-Hexyl-1,3-propanediamine as a Ligand in Metal Complexation

The presence of two nitrogen donor atoms separated by a three-carbon chain allows this compound to function effectively as a chelating ligand. The hexyl group attached to one of the nitrogen atoms introduces specific steric and electronic effects that can influence the structure and stability of the resulting metal complexes.

While valuable as a bidentate ligand, this compound is also a crucial precursor for constructing more sophisticated polydentate ligands, including hexadentate systems. nih.govrsc.org These larger ligands are designed by chemically modifying the primary amine groups. A common strategy is the condensation reaction with aldehydes or ketones to form Schiff base ligands. nih.gov For example, reacting this compound with two equivalents of an appropriate aldehyde containing additional donor groups (such as salicylaldehyde (B1680747) or a pyridine-2-carboxaldehyde derivative) can yield a hexadentate ligand with an N4O2 or N6 donor set.

These hexadentate ligands can fully encapsulate a metal ion, leading to highly stable, often octahedral, complexes. The rigid structure of the bispidine framework, for example, can be used to create hexadentate ligands that enforce specific coordination geometries, such as pentagonal pyramidal, upon metal ions. rsc.org The design of such tripodal hexamine chelators based on scaffolds like cis,cis-1,3,5-triaminocyclohexane further illustrates the principle of building complex ligands from simpler amine precursors to achieve six-coordination with metals like Ni(II), Cu(II), and Zn(II). nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using ligands derived from this compound typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of analytical and spectroscopic techniques to determine their structure, stoichiometry, and physical properties.

Ligands based on the 1,3-propanediamine framework form stable complexes with a wide range of first- and second-row transition metals. Schiff base derivatives are particularly well-studied. For instance, complexes of Cu(II), Co(II), Ni(II), and Zn(II) have been synthesized using ternary Schiff base ligands and 1,3-propanediamine, with spectroscopic data supporting octahedral geometries for all the metal complexes. bohrium.com

The choice of metal ion significantly influences the final coordination geometry. Cr(III), Fe(III), and Co(II) complexes with related Schiff base ligands often exhibit octahedral geometry. researchgate.netnih.govnih.gov Ni(II) complexes can be found in both octahedral and square planar arrangements. dntb.gov.ua Due to the Jahn-Teller effect, Cu(II) complexes are rarely perfectly octahedral and typically adopt distorted geometries such as square pyramidal or square planar. dntb.gov.uanih.gov Similarly, Mn(II) and Fe(II) complexes with ligands like 1,3-bis(diphenylphosphino)propane (B126693) have been prepared and characterized. nih.govresearchgate.net While specific complexes of this compound with Ga(III), Ag(I), and Hg(II) are less commonly reported, the fundamental coordination principles with N-donor ligands suggest that stable complexes can be readily formed.

Table 1: Examples of Transition Metal Complexes with 1,3-Propanediamine Derivatives and Their Geometries

| Metal Ion | Ligand Type | Coordination Geometry |

| Cr(III) | Schiff Base | Octahedral researchgate.netnih.gov |

| Mn(II) | Mixed Diphosphine/Pyridine | Octahedral nih.govresearchgate.net |

| Fe(II)/Fe(III) | Mixed Diphosphine/Pyridine | Octahedral nih.govresearchgate.net |

| Co(II) | Schiff Base | Octahedral bohrium.comnih.gov |

| Ni(II) | Schiff Base / N-donor | Octahedral, Square Planar bohrium.comdntb.gov.uaresearchgate.net |

| Cu(II) | Diamine, Schiff Base | Square Planar, Square Pyramidal researchgate.netnih.gov |

| Zn(II) | Schiff Base | Tetrahedral, Octahedral bohrium.comnih.gov |

The 1,3-propanediamine scaffold is also suitable for the complexation of lanthanide ions, which are characterized by their larger ionic radii and preference for higher coordination numbers. Ligands such as 1,3-propanediaminetetraacetic acid (1,3-pdta), a derivative of 1,3-propanediamine, have been used to synthesize coordination polymers with lanthanide ions including La(III), Ce(III), Pr(III), and Nd(III). researchgate.net In these structures, the lanthanide ions are coordinated by the nitrogen atoms and the carboxylate oxygen atoms of the ligand. researchgate.net The complexation of lanthanides like Nd(III) with bidentate heterocyclic N-donor ligands has been studied to evaluate their relative affinities compared to trivalent actinides. pnnl.gov The steric bulk of the ligands plays a crucial role in stabilizing these complexes. uni-bayreuth.de

The geometric arrangement of ligands around a central metal ion is a critical aspect of a coordination complex. For transition metals, octahedral and square planar are two of the most common geometries.

Octahedral Geometry: This geometry, involving six donor atoms, is prevalent for many transition metal complexes, including those of Cr(III), Co(II), and Ni(II) with Schiff base ligands derived from diamines. researchgate.netnih.govnih.gov Magnetic susceptibility measurements and electronic spectra are key techniques used to confirm this geometry. For example, the magnetic moments for high-spin Mn(II) and Co(II) complexes are consistent with five and three unpaired electrons, respectively, in an octahedral field. nih.gov The crystal structures of complexes like [M(acac)2(TMEDA)] (M = Mn, Fe, Zn) show a central metal atom octahedrally surrounded by an N2O4 coordination set. nih.gov

Square Planar Geometry: This four-coordinate geometry is common for d8 metal ions like Ni(II) and is also frequently observed for Cu(II) complexes. dntb.gov.ua The crystal structure of (1,3-Propanediamine-κN,N′)bis(thiocyanato-κN)copper(II) confirms that the Cu(II) ion is four-coordinated by four nitrogen atoms in a square planar arrangement. researchgate.net The formation of this geometry can be influenced by the electronic properties of the metal and the steric constraints of the ligand.

Anion Coordination and Induced Ligand Hydrolysis

Ligand hydrolysis, particularly when induced by the metal center, is a critical aspect of coordination chemistry that can lead to the formation of new species with altered properties. In the case of Schiff base ligands derived from diamines, hydrolysis can be a significant reaction pathway. Although specific research on the induced hydrolysis of this compound in its metal complexes is limited, studies on related systems, such as those involving N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine, have shown that the stability of such complexes in solution is pH-dependent. For instance, in certain pH ranges, the protonated form of the ligand can dominate, and under specific conditions, hydrolysis can occur, leading to the dissociation of the ligand from the metal ion. nih.gov The presence of the n-hexyl group in this compound could potentially influence the hydrolytic stability of its complexes due to steric and electronic effects.

Chelate Ring Conformation and Stereochemistry in Metal Complexes

For substituted diamine ligands, the chelate ring will preferentially adopt a conformation that places the substituent in a pseudo-equatorial position to reduce steric hindrance. researchgate.net The specific conformation adopted can have a significant impact on the stereochemistry of the resulting metal complex.

Stereochemistry is a fundamental aspect of the coordination chemistry of transition metal complexes, with possibilities for both geometric and optical isomerism. ntu.edu.sg For octahedral complexes with bidentate ligands like this compound, cis- and trans- geometric isomers can exist. Furthermore, the coordination of a chiral ligand or the arrangement of achiral ligands around a metal center can lead to the formation of enantiomers (optical isomers). While this compound itself is not chiral, its coordination to a metal center in a non-symmetrical manner can create a chiral complex. The study of stereoisomerism is crucial as different isomers can exhibit distinct physical and chemical properties.

Spectroscopic Probes for Metal-Ligand Interactions

A variety of spectroscopic techniques are indispensable for elucidating the structure, bonding, and electronic properties of metal complexes containing this compound. These methods provide detailed information about the coordination environment of the metal ion and the nature of the metal-ligand interactions.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of diamagnetic metal complexes in solution. nsf.gov 1H and 13C NMR spectra provide information about the connectivity of atoms and the symmetry of the complex. researchgate.net Chemical shifts and coupling constants are sensitive to the coordination of the ligand to the metal center. For paramagnetic complexes, the presence of unpaired electrons on the metal ion leads to significant shifts and broadening of the NMR signals, which can provide information about the electronic structure and magnetic properties of the complex. vu.lt

Catalytic Applications of N Hexyl 1,3 Propanediamine and Its Derivatives

Homogeneous Catalysis

In the realm of homogeneous catalysis, where catalysts and reactants exist in the same phase, n-Hexyl-1,3-propanediamine and its derivatives have shown promise as versatile ligands and organocatalysts.

Role as a Ligand in Transition Metal Catalysis

The nitrogen atoms in this compound possess lone pairs of electrons, making them excellent coordinating agents for transition metals. When this diamine acts as a bidentate ligand, it can form stable chelate rings with metal centers, influencing the metal's electronic properties and steric environment. This modulation of the metal's reactivity is central to its catalytic activity.

While specific research detailing the catalytic applications of this compound complexes is still developing, the broader class of N-substituted 1,3-propanediamines has been successfully employed in various transition metal-catalyzed reactions. For instance, palladium complexes of N,N'-dialkyl-1,3-propanediamines have been investigated for their catalytic activity in C-C coupling reactions. The alkyl substituents on the nitrogen atoms, such as the n-hexyl groups, can significantly impact the solubility of the catalyst complex in organic solvents and fine-tune the steric hindrance around the metal center, which in turn can influence the selectivity of the catalytic process.

The flexibility of the propane-1,3-diamine backbone allows for a range of coordination geometries, which can be crucial for the catalytic cycle. This conformational flexibility can facilitate the oxidative addition and reductive elimination steps that are often key in cross-coupling reactions.

Enantioselective Catalysis through Organocatalytic Activation

The development of chiral derivatives of this compound opens up avenues for its use in asymmetric organocatalysis. By introducing chirality into the ligand backbone or on the nitrogen substituents, it is possible to create a chiral environment around the active site, enabling the stereoselective synthesis of specific enantiomers of a target molecule.

Chiral diamines are a well-established class of organocatalysts, often activating substrates through the formation of chiral enamines or iminium ions. While direct studies on this compound in this context are limited, the principles of asymmetric catalysis suggest its potential. For example, a chiral derivative of this compound could be employed to catalyze aldol (B89426) or Michael reactions, where the stereochemical outcome is directed by the chiral catalyst. The long hexyl chains might also play a role in creating specific pockets or microenvironments that enhance enantioselectivity.

Heterogeneous Catalysis

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, researchers have explored the immobilization of catalysts on solid supports. This compound and its derivatives are well-suited for such heterogeneous applications.

Immobilization of Diamines on Solid Supports for Catalysis

The functional groups of this compound can be tethered to solid supports like silica (B1680970) or polymers. This immobilization creates a heterogeneous catalyst that is easily separable from the reaction mixture, allowing for repeated use and continuous flow processes.

One common method involves grafting the diamine onto the surface of silica gel. The amine groups can be reacted with surface silanol (B1196071) groups or with a linker molecule previously attached to the silica. The long n-hexyl chains can influence the surface properties of the support, potentially creating a more hydrophobic environment that could be beneficial for certain organic reactions.

Design and Performance of Diamine-Modified Polymeric Catalysts

Polymeric supports offer another versatile platform for the immobilization of this compound. The diamine can be incorporated into the polymer backbone during polymerization or grafted onto a pre-formed polymer. This approach allows for a high loading of catalytic sites and the potential to tailor the physical properties of the catalyst, such as swelling behavior and thermal stability.

Research on polyamides derived from 1,3-propanediamine and dicarboxylic acids has demonstrated the feasibility of creating robust polymeric materials. While not specifically catalytic in nature, these studies provide a foundation for designing polymer-supported catalysts based on this compound. Such catalysts could find applications in a range of reactions, with the polymer matrix potentially influencing substrate accessibility and catalyst stability.

Aldol Condensation and C-C Coupling Reactions

The basic nature of the amine groups in this compound makes it a potential catalyst for base-catalyzed reactions such as the aldol condensation and other C-C bond-forming reactions. When immobilized on a solid support, this basic functionality can be harnessed in a heterogeneous catalytic system.

For instance, silica-supported this compound could act as a solid base catalyst for the condensation of aldehydes and ketones. The efficiency and selectivity of such a catalyst would depend on factors like the loading of the diamine, the nature of the support, and the reaction conditions. Similarly, in the context of C-C coupling reactions, an immobilized diamine can serve as a ligand for a metal catalyst, combining the benefits of heterogeneous catalysis with the high activity of transition metal complexes.

Below is a table summarizing the potential catalytic applications of this compound based on the discussed principles:

| Catalysis Type | Section | Role of this compound | Potential Reactions |

| Homogeneous | 4.1.1 | Bidentate Ligand for Transition Metals | C-C Coupling Reactions |

| Homogeneous | 4.1.2 | Chiral Organocatalyst (derivatized) | Asymmetric Aldol, Michael Additions |

| Heterogeneous | 4.2.1 | Immobilized on Solid Supports (e.g., Silica) | Various organic transformations |

| Heterogeneous | 4.2.2 | Component of Polymeric Catalysts | Fine chemical synthesis |

| Heterogeneous | 4.2.3 | Base Catalyst or Immobilized Ligand | Aldol Condensation, C-C Coupling |

Mechanisms of Catalytic Action and Reaction Kinetics

The catalytic efficacy of this compound and its derivatives is rooted in the cooperative action of its distinct amine functionalities and the potential to create unique reaction environments. Mechanistic studies have focused on understanding how the structure of these diamines influences reaction pathways and rates, particularly in asymmetric synthesis.

Cooperative Catalysis in Mannich Reactions

Derivatives of 1,3-propanediamine have been successfully employed as catalysts in asymmetric Mannich reactions. researchgate.net The underlying mechanism involves a cooperative action between the primary and tertiary amine groups within the diamine structure. researchgate.net In this proposed catalytic cycle, one amine group acts as a Brønsted base to deprotonate the ketone, forming a nucleophilic enamine intermediate. Simultaneously, the other amine group, often protonated by an acid co-catalyst, can activate the electrophile (an imine) through hydrogen bonding. This dual activation strategy within a single catalyst molecule is crucial for accelerating the reaction and controlling the stereochemical outcome.

Research into these reactions often includes kinetic analysis to understand the catalyst's performance over time. By monitoring the reaction progress, insights into the catalyst's stability and efficiency can be gained. For instance, in a catalyzed Mannich reaction, the conversion of the starting materials to the final product can be tracked at various time points. researchgate.net

Table 1: Illustrative Reaction Progress of a Mannich Reaction Catalyzed by a 1,3-Diamine Derivative This table is generated based on data describing the progress of a reaction catalyzed by a 1,3-diamine derivative system. researchgate.net

| Time Point (hours) | Conversion (%) | Enantioselectivity |

|---|---|---|

| Initial | 0 | N/A |

| Intermediate (e.g., 24h) | 47 | High |

| Final (e.g., 54h) | >99 | High |

Microenvironment Catalytic Mechanism

Another area of investigation involves the use of 1,3-propanediamine derivatives, such as N,N-dimethyl-1,3-propanediamine, to functionalize polymer supports. rsc.org This approach creates a unique chemical microenvironment around the catalytic active sites. rsc.org For example, chiral catalysts immobilized on a polyacrylonitrile (B21495) fiber modified with a 1,3-propanediamine derivative have been studied for asymmetric Michael additions in water. rsc.org The mechanism proposed in such systems suggests that the polymer support, modified by the diamine, creates a hydrophobic microenvironment that can exclude solvent molecules (like water) which might otherwise inhibit catalytic activity. This controlled environment around the catalyst is believed to enhance its performance and selectivity. rsc.org

Supramolecular Chemistry and Non Covalent Interactions

Molecular Recognition Phenomena

Molecular recognition is a fundamental concept in supramolecular chemistry, referring to the specific binding of a substrate (guest) to a receptor (host) molecule through non-covalent interactions. In the context of n-Hexyl-1,3-propanediamine, its two amine groups act as key recognition sites. These sites can participate in a variety of non-covalent interactions, including hydrogen bonding, ion-ion, and dipole-dipole interactions.

A colorimetric sensor array, for instance, can be used to differentiate various amines based on subtle distinctions in their electronic structure and molecular shape. illinois.edu Such an array might incorporate metalated tetraphenylporphyrins to probe Lewis acid/base interactions, pH indicators for Brønsted basicity, and solvatochromic dyes to assess polarity. illinois.edu The unique pattern of interactions of this compound with such an array would generate a distinct colorimetric signature, enabling its identification and differentiation from other amines.

Hydrogen Bonding Networks in this compound Systems

Hydrogen bonding is a crucial directional interaction in supramolecular chemistry, with energies that can range from 5 to 120 kJ·mol⁻¹. researchgate.net The primary and secondary amine groups in this compound are excellent hydrogen bond donors and acceptors. This dual capability allows the molecule to form extensive and intricate hydrogen-bonding networks, both with itself and with other molecules.

In systems containing this compound, the -NH2 and -NH- groups can engage in hydrogen bonds with electronegative atoms like oxygen or nitrogen present in other molecules. nih.gov The formation of these networks is a thermodynamically favorable process that dictates the assembly of molecules into larger, ordered structures. nih.gov

Studies on related aliphatic diamines and alcohols have shown that the architecture of the resulting crystal structures is highly dependent on the size and nature of the interacting molecules. nih.gov In the case of this compound, the flexibility of the propane-1,3-diamine linker and the length of the hexyl chain would influence the geometry and stability of the hydrogen-bonded adducts. For example, in adducts of allylamine (B125299) with n-alcohols, each molecule typically forms three hydrogen bonds, with the strongest being the O···N interaction where the hydroxyl group is the donor. nih.gov A similar pattern of hydrogen bonding can be anticipated in systems involving this compound and suitable partner molecules.

Self-Assembly Processes and Coordination Cages

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. sigmaaldrich.com this compound, with its distinct hydrophilic amine head and hydrophobic hexyl tail, can be considered an amphiphilic molecule, predisposing it to self-assembly in various solvents. The process is governed by a delicate balance of intermolecular forces, including hydrogen bonding between the amine groups and hydrophobic interactions between the hexyl chains. sigmaaldrich.com

In the context of coordination chemistry, diamines like 1,3-diaminopropane (B46017) are frequently used as ligands to construct coordination cages. acs.org These are discrete, self-assembled, hollow supramolecular structures formed by the coordination of ligands to metal ions. nih.gov The predictable and directional nature of metal-ligand bonds, with energies between 15 and 50 kcal/mol, is key to the formation of these architectures. acs.org

Intermolecular Interactions in Multicomponent Systems

In multicomponent systems, a diverse array of non-covalent interactions governs the formation of molecular architectures. rsc.org These interactions include hydrogen bonding, π-interactions, and van der Waals forces. researchgate.net The presence of both polar amine groups and a nonpolar alkyl chain in this compound allows it to participate in a variety of these interactions simultaneously.

The study of monosulfonyl derivatives of 1,3-diamines has revealed the formation of pseudo-macrocyclic structures through inter-ligand hydrogen bonding. rsc.org For example, N-tosyl-1,3-diaminopropane can form dimeric 16-membered pseudo-macrocycles via extensive intermolecular hydrogen bonding. rsc.org Similar complex formation can be expected for this compound in the presence of suitable interacting partners.

The interplay of these weak forces is critical in determining the final supramolecular structure. For instance, in the cocrystallization of aliphatic diamines with 4-tert-butylbenzoic acid, extensive hydrogen-bonding networks in an "ionic" layer are sandwiched between less polar aromatic layers, demonstrating a hierarchical assembly driven by a combination of interactions. The specific nature of the diamine influences the packing and the resulting three-dimensional array.

Applications in Nanochemistry and Molecular Devices

The self-assembly properties of molecules like this compound open up avenues for their use in nanochemistry and the development of molecular devices. Self-assembled monolayers (SAMs) are a prime example, where molecules spontaneously form ordered, two-dimensional structures on a substrate. sigmaaldrich.com Alkanethiols on gold are a well-studied example of SAM formation, driven by the affinity of sulfur for the gold surface and van der Waals interactions between the alkyl chains. sigmaaldrich.com While not a thiol, the amine groups of this compound can also anchor the molecule to various surfaces, and the hexyl chains would then align to form an ordered monolayer.

Such SAMs can be used to pattern surfaces for the selective deposition of other materials, acting as templates for the fabrication of nanostructures. sigmaaldrich.com Furthermore, the ability of diamines to act as ligands in coordination cages suggests potential applications in catalysis and molecular recognition within confined nanoscale environments. nih.gov These cages can encapsulate guest molecules, leading to altered reactivity and selectivity, mimicking enzymatic processes. nih.govscispace.com For example, hexahedral coordination cages have been shown to catalyze cascade reactions with high rate enhancements. nih.govscispace.com

Theoretical and Computational Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of n-Hexyl-1,3-propanediamine. These methods explore the molecule's electron density distribution and orbital energies to predict its reactive behavior. Such investigations are crucial for understanding how it functions, for instance, as a corrosion inhibitor, where electron transfer between the molecule and a metal surface is key. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. The MEP map displays regions of varying electron density, which are color-coded to indicate electrostatic potential. For molecules like this compound, the MEP map identifies the electron-rich and electron-poor regions that govern its interactions.

The nitrogen atoms of the diamine groups, with their lone pairs of electrons, are characterized as regions of negative electrostatic potential (typically colored red or yellow). These sites are nucleophilic, meaning they are prone to donating electrons and interacting with positively charged species or electrophilic sites. Conversely, the hydrogen atoms bonded to nitrogen and carbon atoms constitute regions of positive electrostatic potential (colored blue), indicating their electrophilic character. umsida.ac.id

In the context of corrosion inhibition, the MEP map for analogous long-chain amines shows that the negative potential regions around the nitrogen atoms are the primary sites for adsorption onto a metal surface. This electron donation to the vacant d-orbitals of the metal is a critical step in the formation of a protective film. umsida.ac.idljast.ly

Frontier Molecular Orbital (FMO) Theory (LUMO, HOMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of a molecule's stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is predominantly localized on the nitrogen atoms due to their lone electron pairs. A high EHOMO value signifies a strong tendency to donate electrons to an appropriate acceptor, such as a metal surface in a corrosive environment. researchgate.net The LUMO, on the other hand, is generally distributed over the entire molecule and a low ELUMO value would indicate a propensity to accept electrons. nih.gov

Quantum chemical calculations for similar aliphatic amines used as corrosion inhibitors provide insights into these parameters. researchgate.net The electron-donating ability, indicated by a high EHOMO, is a key factor in their effectiveness. rsc.org

Table 1: Representative FMO Parameters for Aliphatic Amines (Analogous Systems)

| Parameter | Value (eV) | Significance for Reactivity |

|---|---|---|

| EHOMO | High (e.g., > -6.5 eV) | Strong electron-donating ability, facilitates adsorption on metal surfaces. |

| ELUMO | Low (e.g., < 0.5 eV) | Capacity to accept electrons from metal surfaces (back-donation). |

Note: The values are illustrative and depend on the specific molecule and computational method.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. sigmaaldrich.com For this compound, MD simulations are particularly useful for investigating its behavior at the interface between a liquid phase (like an acidic solution) and a solid surface (like steel). wikipedia.org

These simulations can model the adsorption process of the diamine onto a metal surface, providing a dynamic view of how the inhibitor molecules arrange themselves to form a protective layer. acs.org Key outputs from MD simulations include the adsorption energy, which quantifies the strength of the interaction between the inhibitor and the surface, and the orientation of the adsorbed molecules. sigmaaldrich.comwikipedia.org

Studies on similar long-chain amine inhibitors show that the molecules tend to adsorb in a planar or near-parallel orientation to the metal surface. This orientation maximizes the contact between the active sites (nitrogen atoms and the alkyl chain) and the surface, leading to the formation of a dense, stable protective film that displaces corrosive species like water and chloride ions. sigmaaldrich.comacs.org The calculated binding energy from these simulations helps to confirm whether the adsorption is primarily physical (physisorption) or chemical (chemisorption). nih.gov

Conformational Analysis of this compound and its Complexes

The this compound molecule possesses significant conformational flexibility due to the single bonds in its n-hexyl chain and propanediamine backbone. Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of the molecule and their relative energies.

The long alkyl chain can adopt various conformations, from a fully extended, linear zigzag arrangement to more coiled structures. nih.gov The relative stability of these conformers is influenced by steric hindrance and intramolecular interactions. For long-chain alkanes, the linear zigzag conformation is often the most stable in non-polar environments. nih.gov The presence of the polar diamine group can influence these preferences, especially in polar solvents or when interacting with a surface.

When this compound forms complexes, for example by adsorbing onto a metal surface, its conformation is significantly constrained. MD simulations suggest that the molecule flattens out to maximize surface coverage. sigmaaldrich.com This adsorbed conformation is crucial for its function as a corrosion inhibitor, as a planar arrangement allows for stronger van der Waals interactions between adjacent inhibitor molecules and between the molecule and the surface, leading to a more robust protective film.

Thermodynamic Analysis of Adsorption and Reaction Mechanisms

The adsorption of this compound onto a surface is a spontaneous process that can be described by thermodynamic parameters such as the Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads). These values provide insight into the nature and spontaneity of the adsorption process.

The sign and magnitude of ΔG°ads indicate the spontaneity and strength of the adsorption. A negative value for ΔG°ads signifies a spontaneous process. Typically, ΔG°ads values around -20 kJ/mol or less negative are associated with physisorption, involving electrostatic interactions between the charged molecule and the metal. Values of -40 kJ/mol or more negative suggest chemisorption, which involves charge sharing or transfer and the formation of a coordinate-type bond. mdpi.com

For similar long-chain diamine inhibitors, the calculated ΔG°ads often indicates a mixed adsorption mechanism involving both physisorption and chemisorption. mdpi.com The adsorption process is often modeled using adsorption isotherms, such as the Langmuir isotherm, which relates the concentration of the inhibitor in the solution to its surface coverage. mdpi.com

Table 2: Typical Thermodynamic Parameters for Amine Inhibitor Adsorption

| Thermodynamic Parameter | Typical Value Range | Interpretation |

|---|---|---|

| ΔG°ads (Gibbs Free Energy) | -20 to -45 kJ/mol | Negative value indicates spontaneous adsorption. Magnitude suggests physisorption, chemisorption, or a mixed mode. |

| ΔH°ads (Enthalpy) | Varies (Positive/Negative) | Indicates if the adsorption is endothermic (positive) or exothermic (negative). |

Computational Prediction of Chemical Behavior and Interactions

Computational methods provide a powerful predictive tool for understanding the chemical behavior of this compound. By combining quantum chemical calculations and molecular dynamics simulations, a comprehensive picture of its interactions can be developed. umsida.ac.id

DFT calculations can predict reactivity indicators that correlate well with experimentally observed performance, for instance, as a corrosion inhibitor. ljast.ly Parameters such as electronegativity, chemical hardness, and the fraction of electrons transferred (ΔN) can be calculated to quantify the electron-donating and accepting tendencies that drive the interaction with a metal surface. nih.gov

MD simulations further predict how the molecule will behave in a complex environment, such as its orientation and binding strength on a metal surface submerged in an acidic solution. wikipedia.org These predictive models are invaluable for designing new and more effective molecules for specific applications, allowing for the screening of potential candidates before undertaking expensive and time-consuming experimental synthesis and testing. ljast.ly

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of n-hexyl-1,3-propanediamine, offering non-destructive ways to probe its molecular features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the carbon and hydrogen framework. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the protons on the hexyl chain and the propanediamine backbone. The protons of the NH and NH₂ groups would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The methylene (CH₂) groups adjacent to the nitrogen atoms are expected to be deshielded and thus appear at a higher chemical shift (further downfield) compared to the other methylene groups of the alkyl chain.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, nine distinct signals are expected, corresponding to each carbon atom in the molecule. Similar to ¹H NMR, the carbons bonded to the nitrogen atoms will be shifted downfield.

The following table outlines the predicted NMR data for this compound.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (hexyl) | ~0.9 | Triplet (t) | C1 (hexyl, CH₃) | ~14.0 |

| (CH₂)₄ (hexyl) | ~1.3 | Multiplet (m) | C2, C3, C4 (hexyl, CH₂) | ~22.6 - 31.8 |

| NH-CH₂ (hexyl) | ~1.5 | Multiplet (m) | C5 (hexyl, CH₂) | ~27.0 |

| NH-CH₂-CH₂ (propane) | ~1.7 | Quintet (quin) | C6 (hexyl, NH-CH₂) | ~49.0 |

| NH and NH₂ | Variable | Broad Singlet (br s) | C1' (propane, NH-CH₂) | ~50.0 |

| N-CH₂ (hexyl & propane) | ~2.6 | Multiplet (m) | C2' (propane, CH₂) | ~30.0 |

| CH₂-NH₂ (propane) | ~2.8 | Triplet (t) | C3' (propane, CH₂-NH₂) | ~39.0 |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be characterized by vibrations corresponding to its amine and alkane functionalities.

Key expected absorption bands include:

N-H Stretching: Primary (-NH₂) and secondary (-NH-) amines show characteristic stretches in the 3300-3500 cm⁻¹ region. Primary amines typically display two bands (symmetric and asymmetric stretching), while secondary amines show a single, weaker band.

C-H Stretching: The aliphatic hexyl and propyl chains will produce strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

N-H Bending: The scissoring vibration of the primary amine group is expected around 1590-1650 cm⁻¹.

C-N Stretching: These vibrations for aliphatic amines occur in the 1000-1250 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Primary & Secondary Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (Primary Amine) | 1590 - 1650 | Medium |

| C-H Bend (Methylene) | 1450 - 1470 | Medium |

| C-N Stretch (Aliphatic Amine) | 1000 - 1250 | Medium-Weak |

UV-Visible spectroscopy measures the electronic transitions within a molecule. Molecules with chromophores, such as conjugated π systems, absorb light in the UV-Vis range (200-800 nm). pressbooks.pub this compound, as a saturated aliphatic amine, lacks a significant chromophore. quimicaorganica.org

The primary electronic transitions available to this molecule are high-energy sigma to sigma star (σ → σ) and non-bonding to sigma star (n → σ) transitions. quimicaorganica.org

σ → σ Transitions:* These involve exciting an electron from a C-C or C-H bonding orbital to its corresponding anti-bonding orbital and occur at very short wavelengths (<150 nm).

n → σ Transitions:* These involve promoting a non-bonding electron from one of the nitrogen atoms to an anti-bonding sigma orbital. For aliphatic amines, these transitions typically occur in the 175-200 nm range. quimicaorganica.org

Because these transitions occur at wavelengths below the cutoff of standard UV-Vis spectrophotometers (~200 nm), this compound is considered transparent in the normal UV-Vis range and is suitable for use as a solvent for other analyses. quimicaorganica.org

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be grown as a single crystal of sufficient quality, XRD analysis would provide precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Chromatographic Separation and Detection

Chromatography is essential for the separation and purification of this compound from reaction mixtures or for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For a compound like this compound, which is basic and lacks a UV chromophore, specific HPLC methods are required.

Separation Mode: Reversed-phase HPLC using a C18 or C8 column is a common approach for separating aliphatic amines. sigmaaldrich.com Due to the basic nature of the amine groups, mobile phase additives such as trifluoroacetic acid (TFA) are often used as ion-pairing agents to improve peak shape and retention. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) could be employed.

Detection:

UV-Vis/DAD: Since this compound does not absorb in the standard UV-Vis range, direct detection with these detectors is not feasible. sigmaaldrich.com However, pre-column derivatization with a UV-active or fluorescent tag can be performed to enable sensitive detection. sigmaaldrich.com

ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is an ideal detection method. The amine groups are readily protonated in the ESI source, typically forming a protonated molecular ion [M+H]⁺. For this compound (C₉H₂₂N₂, Molar Mass: 158.28 g/mol ), this would correspond to an ion at m/z 159.29. Tandem MS (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. This provides high selectivity and sensitivity for quantification. nih.govnih.gov

A plausible HPLC-ESI-MS method is outlined in the table below.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Gradient elution, starting with a low percentage of B and increasing over time |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | Electrospray Ionization Mass Spectrometry (ESI-MS) |

| Ionization Mode | Positive (+) |

| Monitored Ion (m/z) | 159.3 [M+H]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. However, due to the polar nature of its amine groups, direct analysis can be challenging, often leading to poor peak shape and column adsorption. To overcome this, a derivatization step is typically employed prior to GC-MS analysis.

Research on similar long-chain N-1-alkyl-1,3-propanediamines demonstrates the efficacy of derivatization with trifluoroacetic anhydride (TFAA). researchgate.netresearchgate.net This process converts the primary and secondary amine groups into less polar, more volatile trifluoroacetyl derivatives, making them highly suitable for GC analysis. researchgate.net

The subsequent analysis by mass spectrometry allows for structural elucidation and identification. Using electron impact (EI) ionization, the derivatized this compound would undergo predictable fragmentation, yielding characteristic ions that confirm its molecular structure. Negative chemical ionization (NCI) can also be used as a complementary technique, often providing high sensitivity for electrophilic derivatives like the trifluoroacetylated amines. researchgate.net The use of GC-MS has been pivotal in identifying residues of N-1-alkyl-1,3-propanediamines in complex matrices such as boiler water, where they are used as corrosion inhibitors. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |

| GC Column | 30m DB-5ms or equivalent, 0.25mm ID, 0.25µm film thickness |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp. 100-150°C, ramp at 3-10°C/min to 280°C |

| Ionization Mode | Electron Impact (EI), 70 eV; Negative Chemical Ionization (NCI) |

| Mass Analyzer | Quadrupole or Ion Trap |

Capillary Electrophoresis and Micellar Electrokinetic Chromatography

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates species based on their charge-to-size ratio. For neutral or partially protonated molecules like this compound, Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, is particularly suitable. wikipedia.orgnih.gov

In MEKC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the buffer solution at a concentration above its critical micelle concentration (CMC). asdlib.org This forms micelles that act as a pseudo-stationary phase. longdom.org Neutral analytes, like the long alkyl chain portion of this compound, can partition between the hydrophobic interior of the micelles and the aqueous buffer (the mobile phase). wikipedia.orgkapillarelektrophorese.com This differential partitioning provides a mechanism for separation. researchgate.net

The separation can be optimized by modifying the buffer pH, surfactant concentration, and by adding organic modifiers to the buffer. nih.gov Given its hydrophobic hexyl group and hydrophilic diamine head, this compound is an ideal candidate for MEKC analysis, allowing for its separation from impurities or other components in a mixture. kapillarelektrophorese.com

| Parameter | Typical Condition |

|---|---|

| Capillary | Fused-silica, 50-75 µm ID, 50-70 cm total length |

| Background Electrolyte (BGE) | 20-25 mM Borate or Phosphate buffer |

| Surfactant | 25-100 mM Sodium Dodecyl Sulfate (SDS) |

| pH | 8.5-9.5 |

| Separation Voltage | 20-25 kV |

| Temperature | 25 °C |

| Detection | UV-Vis (indirect or after derivatization) |

Reversed-Phase HPLC for Reaction Monitoring

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique in chemical analysis, well-suited for monitoring the progress of chemical reactions involving this compound. wikipedia.orgspringernature.com In this mode, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and a water-miscible organic solvent like acetonitrile or methanol.

The retention of this compound is governed by the hydrophobic interactions between its hexyl chain and the stationary phase. By taking aliquots from a reaction mixture over time, RP-HPLC can effectively separate the starting materials, intermediates, and final products, allowing for quantitative assessment of reaction conversion and kinetics. For basic compounds like diamines, peak tailing can be an issue; this is often mitigated by adding a competing base or an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase to ensure consistent protonation and improved peak shape. researchgate.net The compatibility of volatile buffers like formic acid also allows for seamless interfacing with mass spectrometry for peak identification.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural characterization of this compound and its reaction products. purdue.edu When coupled with a separation technique like GC or LC, MS provides definitive identification.

In GC-MS, electron impact (EI) ionization of the TFAA-derivatized compound would produce a molecular ion peak and a series of fragment ions resulting from cleavage at specific points in the molecule, such as alpha-cleavage adjacent to the nitrogen atoms and fragmentation of the alkyl chain. This fragmentation pattern serves as a chemical fingerprint.

Liquid Chromatography-Mass Spectrometry (LC-MS), typically using electrospray ionization (ESI), is also highly effective. nih.gov In positive-ion ESI, this compound would be readily detected as the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be performed on this precursor ion to induce fragmentation, providing further structural confirmation. This technique is particularly useful for identifying the compound in complex mixtures and for metabolite identification studies. researchgate.net

Electrochemical Techniques for Chemical Processes

Electrochemical techniques can be applied to study processes involving this compound, although the molecule itself is not intrinsically redox-active under typical conditions. The utility of these methods often lies in indirect measurements or analysis following derivatization. amanote.comnih.gov

For instance, this compound can be derivatized with an electrochemically active molecule, such as 2,5-dihydroxybenzaldehyde. nih.govresearchgate.net The resulting Schiff base can be analyzed using HPLC with electrochemical detection (HPLC-ED), offering high sensitivity and selectivity for quantifying the amine in various samples. nih.gov

Furthermore, electrochemical methods like electrochemical impedance spectroscopy (EIS) are valuable for studying the performance of this compound as a corrosion inhibitor. By applying a small AC potential to a metal electrode immersed in a corrosive medium with and without the diamine, EIS can measure changes in the charge transfer resistance and capacitance of the interface, providing quantitative insights into the formation and effectiveness of the protective inhibitor film on the metal surface.

Microscopic and Surface Characterization Methods (e.g., SEM, XPS)

While not used to analyze the molecule in isolation, microscopic and surface characterization techniques are critical for understanding how this compound interacts with and modifies surfaces.

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface topography. rockymountainlabs.com When this compound is used as a surface treatment agent, a corrosion inhibitor, or a component in a coating, SEM can be used to visualize changes in the surface morphology, such as the formation of a uniform film or the mitigation of corrosive pitting. nih.govblue-scientific.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on elemental composition and chemical states within the top few nanometers of a material. rockymountainlabs.comthermofisher.com If a surface is treated with this compound, XPS can confirm its presence by detecting the nitrogen (N 1s) and carbon (C 1s) signals. High-resolution scans of the N 1s region can distinguish between the primary and secondary amine groups (–NH2, –NH–) and any protonated ammonium species (–NH3⁺) that may form, based on their characteristic binding energies. osti.govd-nb.inforesearchgate.net This makes XPS invaluable for studying the adsorption mechanisms and chemical interactions of the diamine at interfaces. researchgate.net

| Nitrogen Species | Approximate Binding Energy (eV) |

|---|---|

| Amine (-NH2, >NH) | 399.1 - 399.7 |

| Amide (-NHC=O) | ~400.4 |

| Protonated Amine / Ammonium (-NH3+) | 401.5 - 401.8 |

Source: Data compiled from literature. d-nb.inforesearchgate.netresearchgate.net

Isotope Dilution Mass Spectrometry in Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving the highest accuracy and precision in quantitative analysis. wikipedia.orgnih.gov It is particularly powerful for trace analysis of this compound in complex matrices where matrix effects can compromise other methods. youtube.com

The method involves adding a known amount of a stable, isotopically labeled version of this compound (e.g., containing deuterium, ¹³C, or ¹⁵N) to the sample as an internal standard. nih.gov This "spike" is chemically identical to the analyte and therefore experiences the same behavior during sample preparation, extraction, and analysis. wikipedia.org

After extraction and any necessary derivatization, the sample is analyzed by GC-MS or LC-MS. The quantity of the native analyte is determined by measuring the ratio of the mass spectrometric signal of the native compound to that of the isotopically labeled standard. nih.govwikipedia.org Because the measurement is based on a ratio, it is unaffected by variations in sample recovery or instrument response, leading to highly reliable and accurate results. nih.gov Studies on similar amines have shown that IDMS methods can achieve excellent apparent recoveries (e.g., 89% to 97%) and high precision. nih.gov This makes IDMS the gold standard for applications requiring exact quantification, such as in environmental monitoring or pharmacokinetic studies. researchgate.net

Interdisciplinary Research Perspectives and Future Directions

Emerging Applications in Green Chemistry and Sustainable Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net Long-chain diamines, analogous in structure to n-hexyl-1,3-propanediamine, are finding applications that align with these principles, particularly in the development of corrosion inhibitors and sustainable surfactants.

One of the key principles of green chemistry is waste prevention. Corrosion inhibitors, for instance, contribute to sustainability by extending the lifespan of metals and reducing the need for replacement. The structurally similar compound N-oleyl-1,3-propanediamine is a key component in film-forming amine formulations that protect carbon steel surfaces in acidic environments. alfa-chemistry.com The diamine functionality allows the molecule to strongly adsorb onto the metal surface, forming a protective barrier that inhibits corrosive processes. It is anticipated that this compound could function similarly, offering a protective film in various industrial water systems.

Another significant area of application is in the synthesis of nonionic surfactants. These surfactants are used in a wide range of products, from household cleaners to industrial emulsifiers. The reaction of long-chain diamines with ethylene (B1197577) oxide or propylene (B89431) oxide, a process known as alkoxylation, yields polyether derivatives with enhanced water solubility and surface activity. The synthesis of such surfactants from this compound would represent a move towards more specialized and potentially biodegradable alternatives to conventional surfactants.

The table below summarizes potential green chemistry applications based on the functions of structurally similar long-chain diamines.

| Application Area | Function of Diamine | Green Chemistry Principle |

| Corrosion Inhibition | Forms a protective film on metal surfaces | Waste Prevention (extends material lifetime) |

| Nonionic Surfactants | Acts as a hydrophilic head for the surfactant molecule | Design for Degradation (potential for biodegradable products) |

| Epoxy Resin Curing | Acts as a cross-linking agent | Atom Economy, Safer Solvents |

| Catalysis | Serves as a ligand to create specialized catalysts | Catalysis (reduces energy consumption and waste) |

Integration with Nanotechnology and Smart Materials Design

The unique amphiphilic structure of this compound makes it a highly valuable molecule in the bottom-up fabrication of nanomaterials. In this context, it can function as a capping agent or a structure-directing agent, controlling the size, shape, and stability of nanoparticles during their synthesis.